1,1,3,4,4,4-Hexafluorobut-2-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-1,1,1,2,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-2(1-3(6)7)4(8,9)10/h1,3H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIWHSKXRWJJN-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development
Synthesis of (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene
The synthesis of the (Z)-isomer, also known as HFO-1336mzz(Z), is of significant industrial interest. Key methods involve the stereoselective hydrogenation of an alkyne precursor and transformations from other halogenated butanes.
A primary route to (Z)-1,1,1,4,4,4-hexafluorobut-2-ene is the cis-selective semi-hydrogenation of hexafluoro-2-butyne (B1329351) (HFB). researchgate.net This reaction involves the addition of one molar equivalent of hydrogen across the carbon-carbon triple bond of HFB. google.com The process is typically conducted in the gas phase, where a mixture of hexafluoro-2-butyne and hydrogen is passed through a reaction zone containing a specialized catalyst. google.com
The choice of catalyst is crucial for achieving high selectivity towards the desired (Z)-isomer. Palladium (Pd) based catalysts are widely employed for this transformation. researchgate.netsamaterials.com These catalysts are often supported on materials like porous aluminum fluoride (B91410) (PAF), active carbon, or alumina (B75360) (Al2O3). researchgate.net
A notable development is the use of bismuth (Bi) as an additive or modifier to the palladium catalyst. A Pd + Bi/PAF catalyst system has been shown to effectively promote the gas-phase hydrogenation of hexafluoro-2-butyne to the (Z)-isomer. researchgate.netepa.govbit.edu.cn The performance of various palladium-based catalysts has been investigated to optimize the yield and selectivity of the cis-isomer. researchgate.net For instance, one embodiment of an effective catalyst involves a low loading of palladium (100 ppm to 5000 ppm) dispersed on aluminum oxide or titanium silicate, which may also be doped with silver and/or a lanthanide. google.com
Table 1: Comparison of Catalytic Systems for Semi-Hydrogenation of Hexafluoro-2-butyne
| Catalyst Support | Additive(s) | Key Performance Characteristics |
|---|---|---|
| Porous Aluminum Fluoride (PAF) | Bismuth (Bi) | Promotes high selectivity to the (Z)-isomer in gas-phase hydrogenation. researchgate.netepa.govbit.edu.cn |
| Active Carbon | None Mentioned | Investigated for cis-selective semi-hydrogenation. researchgate.net |
| Alumina (Al2O3) | None Mentioned | Used as a support for palladium in hydrogenation reactions. researchgate.netgoogle.com |
Semi-Hydrogenation of Hexafluoro-2-butyne
Role of Catalyst Modifiers in Activity and Stereoselectivity
Catalyst modifiers play a critical role in directing the hydrogenation reaction towards the formation of the cis-alkene, thereby enhancing stereoselectivity. Additives like bismuth are believed to modify the electronic properties and geometry of the active palladium sites. This modification helps to prevent over-hydrogenation to the fully saturated alkane (1,1,1,4,4,4-hexafluorobutane) and favors the cis-addition of hydrogen, leading to the (Z)-isomer as the major product. The precise control over the reaction, facilitated by these modified catalysts, is essential for the industrial production of high-purity (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.netepa.gov
An integrated process for producing the (Z)-isomer involves the use of dichloro-1,1,1,4,4,4-hexafluorobutane as an intermediate. google.com In this pathway, dichloro-1,1,1,4,4,4-hexafluorobutane is reacted with a base to form hexafluoro-2-butyne. google.com This dehydrochlorination reaction is a crucial step that generates the alkyne precursor needed for the subsequent selective hydrogenation. The hexafluoro-2-butyne is recovered, often by distillation from the basic aqueous medium, and then subjected to hydrogenation with a catalyst to yield the final (Z)-product. google.com
The reaction of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes with various bases, such as potassium hydroxide (B78521) (KOH), has been studied. beilstein-journals.orgnih.gov These dehydrohalogenation reactions typically yield halo-substituted butene isomers. beilstein-journals.orgnih.govnih.govscienceopen.com
The (Z)-isomer can be obtained via the isomerization of the corresponding (E)-isomer. Processes have been developed where the (E)-isomer, formed as a co-product, is passed through a vapor phase reactor containing an isomerization catalyst to convert it into the more desired (Z)-isomer. google.com Catalysts suitable for this isomerization include halogenated metal oxides, Lewis acid metal halides, and zero-valent metals. google.com
Furthermore, a comprehensive synthetic route starting from more basic raw materials like hexachlorobutadiene has been established. researchgate.netepa.govbit.edu.cn This multi-step process involves:
Vapor-phase catalytic fluorination of hexachlorobutadiene to produce a mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene using a Cr-based catalyst. epa.govbit.edu.cn
Liquid-phase dechlorination of the resulting (E/Z)-2,3-dichlorohexafluoro-2-butene with zinc (Zn) in dimethylformamide (DMF) to yield hexafluoro-2-butyne. epa.govbit.edu.cn
Gas-phase catalytic semi-hydrogenation of the hexafluoro-2-butyne to produce (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. epa.govbit.edu.cn
This pathway demonstrates the conversion from related halogenated precursors to the final product. epa.govbit.edu.cn
Synthesis of (E)-1,1,1,4,4,4-Hexafluorobut-2-ene
The synthesis of the (E)-isomer, or HFO-1336mzz(E), can also be achieved through various routes, often starting from different fluorinated or chlorinated hydrocarbons. One method involves the catalytic conversion of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), which produces an approximate 50:50 mixture of the (Z) and (E) isomers. google.com These isomers can then be separated by distillation, taking advantage of their different boiling points (E-isomer: ~7°C; Z-isomer: ~33°C). google.comgoogle.com
Another synthetic pathway starts with 1,1,1-trifluoro-2,2-dichloroethane and a chlorinated ethene (such as ethene, chloroethene, or 1,1-dichloroethene). wipo.int This three-step process includes telomerization, photochlorination, and subsequent gas-phase fluorination in the presence of a fluorination catalyst to produce the (E)-isomer with high selectivity. wipo.int
Additionally, the (E)-isomer can be produced as part of an integrated process where 3,3,3-trifluoroprop-1-ene reacts with carbon tetrachloride. The resulting 2,4,4,4-tetrachloro-1,1,1-trifluorobutane is then fluorinated, for example with HF in the gas phase over an activated chromium oxide on carbon catalyst, to yield (E)-1,1,1,4,4,4-hexafluoro-2-butene. google.comgoogle.com
Fluorination Routes from Halogenated Butanes
A notable pathway for the synthesis of 1,1,3,4,4,4-hexafluorobut-2-ene involves the fluorination of tetrachlorotrifluorobutane precursors. For instance, 2,4,4,4-tetrachloro-1,1,1-trifluorobutane can be fluorinated to produce the target hexafluorobutene. This precursor is synthesized by the reaction of 3,3,3-trifluoroprop-1-ene with carbon tetrachloride. The subsequent fluorination step is typically carried out using hydrogen fluoride (HF).
The reaction can be described as follows:
Step 1: Synthesis of the precursor: 3,3,3-trifluoroprop-1-ene reacts with carbon tetrachloride to yield 2,4,4,4-tetrachloro-1,1,1-trifluorobutane.
Step 2: Fluorination: The resulting 2,4,4,4-tetrachloro-1,1,1-trifluorobutane is then subjected to fluorination with HF to yield 1,1,1,4,4,4-hexafluoro-2-butene.
Gas-Phase Catalytic Fluorination Approaches
Gas-phase catalytic fluorination represents an important industrial approach for the synthesis of hexafluorobutenes. These processes often involve the reaction of a halogenated butane (B89635) with hydrogen fluoride over a solid catalyst at elevated temperatures.
The choice of catalyst is crucial for the efficiency and selectivity of the reaction. Activated chromium oxide on carbon is a preferred catalyst for such transformations. The reaction is typically conducted in the vapor phase at temperatures ranging from 250 °C to 350 °C. The pressure can be autogenous or controlled within a range of 0 to 3.4 MPa.
Halogenation and Dehydrohalogenation Cascades
A versatile strategy for the synthesis of substituted hexafluorobutenes involves a two-step process: the halogenation of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) to form a dihalohexafluorobutane, followed by a dehydrohalogenation reaction.
Synthesis of Dihalohexafluorobutanes (e.g., Dibromo-, Chloroiodo- Derivatives)
The addition of halogens across the double bond of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes readily produces the corresponding 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. nih.gov
For example, the reaction of either (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under ultraviolet irradiation or sunlight results in the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) in a high yield of 95%. nih.govbeilstein-journals.org The product is a mixture of stereoisomers. nih.govbeilstein-journals.org
Similarly, the reaction with iodine monochloride (ICl) yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. nih.gov This reaction also produces a mixture of stereoisomers and the pure product can be isolated by distillation in an 85% yield. nih.gov
The addition of halogens such as bromine and chlorine to alkenes typically proceeds through an electrophilic addition mechanism. libretexts.orglibretexts.org The process is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond of the alkene. libretexts.orglibretexts.org This induced dipole allows one of the halogen atoms to act as an electrophile. libretexts.orglibretexts.org
The pi electrons of the alkene attack the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate. libretexts.orglumenlearning.com In this three-membered ring, the positive charge is delocalized over the halogen and the two carbon atoms. lumenlearning.com The formation of this bridged ion prevents carbocation rearrangements and dictates the stereochemical outcome of the reaction. lumenlearning.com
In the second step, the halide anion, generated in the first step, acts as a nucleophile and attacks one of the carbon atoms of the cyclic halonium ion from the side opposite to the bridging halogen. libretexts.orglumenlearning.com This backside attack results in the anti-addition of the two halogen atoms across the double bond, leading to the formation of a vicinal dihalide. libretexts.orglumenlearning.com
It is important to note that the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with bromine is facilitated by UV irradiation or sunlight, which can also suggest the possibility of a radical-mediated addition mechanism. nih.govbeilstein-journals.org
Dehydrohalogenation Reactions to Halohexafluorobut-2-enes
The 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes synthesized in the previous step can undergo dehydrohalogenation to yield 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes. nih.govbeilstein-journals.org This elimination reaction is typically carried out using a base. nih.govbeilstein-journals.org
For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with alcoholic potassium hydroxide produces a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. nih.govbeilstein-journals.org Similarly, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide in the presence of a phase transfer catalyst leads to a mixture of 2-chloro- and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes due to the concurrent elimination of hydrogen iodide and hydrogen chloride. nih.gov
The choice of base and solvent system in the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes has a significant impact on the reaction's conversion and the stereoselectivity of the resulting halohexafluorobut-2-enes. nih.govbeilstein-journals.org The reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane has been studied with various bases, including organic bases like 1,8-Diazabicycloundec-7-ene (DBU) and Hünig's base (iPr2NEt), as well as the inorganic base potassium hydroxide (KOH). nih.govbeilstein-journals.org
Generally, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes. nih.govbeilstein-journals.org However, the ratio of these isomers can be influenced by the reaction conditions. For example, using strong organic bases like DBU and Hünig's base in diethyl ether can lead to high conversions. beilstein-journals.org When using potassium hydroxide, the presence of a phase transfer catalyst is beneficial. nih.gov
The following table summarizes the results of the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with different bases:
| Entry | Solvent | Base (equivalents) | Conditions (°C/h) | Conversion (%) | Product Ratio (E/Z) of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
|---|---|---|---|---|---|
| 1 | Et₂O | iPr₂NEt (1) | 20/18 | 60 | 2:1 |
| 2 | Et₂O | iPr₂NEt (1) | 20/18 | 95 | 2:1 |
| 3 | Et₂O | DBU (1) | 20/1 | 95 | 2:1 |
| 4 | diglyme | DBU (1) | 20/18 | 60 | Not specified |
| 5 | diglyme | DBU (2) | 20/1 | 100 | Not specified |
| 6 | H₂O | KOH (1) | 20/18 | 55 | 2:1 |
| 7 | H₂O | KOH (1.3) | 20/2 | 100 | 2:1 |
Data sourced from a study on the halogenation/dehydrohalogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes. nih.govbeilstein-journals.org
In the case of dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with KOH, two different elimination pathways occur, leading to a mixture of chloro- and iodo-substituted butenes. nih.gov The resulting 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes were obtained as a mixture of (E)- and (Z)-isomers in a ratio of approximately 4:5, while the 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes were formed in an (E)- to (Z)-isomer ratio of about 1:2. nih.gov This demonstrates that the nature of the leaving groups also plays a crucial role in the stereochemical outcome of the elimination reaction.
Solvent Effects on Elimination Pathways
The choice of solvent plays a pivotal role in the dehydrohalogenation reactions that produce fluorinated butenes, influencing both reaction efficiency and the ability to isolate the final product. Research into the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with various bases has highlighted these solvent-dependent effects. beilstein-journals.org
While strong organic bases in ethereal solvents provided good results, the physical properties of the solvent complicated product separation. For instance, using Hünig's base (iPr₂NEt) or 1,8-Diazabicycloundec-7-ene (DBU) in diethyl ether (Et₂O) was effective for the elimination reaction. beilstein-journals.org However, the volatility of diethyl ether made it difficult to separate from the resulting olefin products. beilstein-journals.org To overcome this, a higher-boiling solvent, diglyme, was employed. beilstein-journals.org
In another synthetic approach, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane was conducted in an aqueous environment. beilstein-journals.orgnih.gov The reaction with potassium hydroxide (KOH) in water, facilitated by a phase-transfer catalyst (Bu₄NBr), resulted in the concurrent elimination of both hydrogen iodide (HI) and hydrogen chloride (HCl). beilstein-journals.orgnih.gov This aqueous system led to a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.org
A patented process for producing Z-1,1,1,4,4,4-hexafluoro-2-butene also utilizes a basic aqueous medium for a dehydrochlorination step, employing a phase transfer catalyst. google.com The process notes that the addition of an alkali metal halide, such as sodium chloride, can surprisingly enhance the yield of the intermediate 1,1,1,4,4,4-hexafluoro-2-butyne. google.com
The table below summarizes the effect of different solvents and bases on the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.
Table 1: Solvent and Base Effects on Dehydrobromination
| Entry | Base | Solvent | Product(s) | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | Hünig's base | Et₂O | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Good result, but product inseparable from solvent | beilstein-journals.org |
| 2 | DBU | Et₂O | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Good result, but product inseparable from solvent | beilstein-journals.org |
| 3 | Various | Diglyme | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Successful reaction and product isolation | beilstein-journals.org |
Formation and Separation of Stereoisomeric Mixtures
The synthesis of this compound and its halogenated derivatives frequently results in the formation of stereoisomeric mixtures, specifically the (E) and (Z) isomers. beilstein-journals.orgnih.gov The ratio of these isomers is often dependent on the specific reaction pathway and conditions.
For example, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane typically yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes in a 2:1 ratio. beilstein-journals.orgnih.gov Similarly, the synthesis of precursors like 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane and 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane also produces mixtures of stereoisomers. beilstein-journals.orgnih.gov In a different elimination reaction starting from 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, the resulting halo-butenes showed different isomer ratios: the 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene product had an E/Z ratio of approximately 4:5, while the 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene product had an E/Z ratio of about 1:2. beilstein-journals.org The configuration of these isomers is commonly determined using ¹⁹F NMR spectroscopy by analyzing the ⁵J(FFcis) coupling constant, which is approximately 11-13 Hz for the (E)-isomer and near 0 Hz for the (Z)-isomer. beilstein-journals.org
The separation of these stereoisomers is a critical step for obtaining a specific isomer, such as the (Z)-isomer (also referred to as cis-isomer), which is valued as a low global warming potential agent. google.comchemicalbook.com A significant advantage for separation is the large difference in boiling points between the two isomers. The (E)-isomer (trans) boils at about 9°C, whereas the (Z)-isomer (cis) boils at approximately 32°C. google.com This substantial difference allows for effective separation via distillation. beilstein-journals.orggoogle.com
Furthermore, processes have been developed to convert the less desired (E)-isomer into the more valuable (Z)-isomer. google.com This can be achieved through catalytic isomerization. google.comresearchgate.net Photochemical methods under UV irradiation have also been shown to quantitatively convert the (E)-isomer into the (Z)-isomer, which is thermodynamically more stable.
The table below details the formation of various stereoisomeric mixtures during synthesis.
Table 2: Formation of Stereoisomeric Mixtures
| Precursor | Reaction | Product | Isomer Ratio (E:Z) | Reference |
|---|---|---|---|---|
| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | Dehydrobromination | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 2:1 | beilstein-journals.orgnih.gov |
| 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | Dehydroiodination | 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene | 1:2 | beilstein-journals.org |
Chemical Reactivity and Reaction Mechanism Investigations
Electrophilic and Nucleophilic Character of 1,1,1,4,4,4-Hexafluorobut-2-ene (B1636169)
The chemical behavior of 1,1,1,4,4,4-hexafluorobut-2-ene, existing as (E) and (Z) isomers, is profoundly influenced by the presence of two trifluoromethyl (-CF₃) groups attached to the central carbon-carbon double bond. beilstein-journals.orgacs.org These groups dictate the electronic nature of the alkene, bestowing upon it a distinct reactivity profile that encompasses both electrophilic and nucleophilic interactions.
The six fluorine atoms in 1,1,1,4,4,4-hexafluorobut-2-ene exert a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density of the C=C double bond. Consequently, the double bond, which in typical alkenes is electron-rich and acts as a nucleophile, becomes electron-deficient or "electrophilic" in character. This electronic modulation makes the molecule susceptible to attack by nucleophiles. While it can still undergo electrophilic addition, the conditions and mechanisms may differ from those of non-fluorinated alkenes. The labile nature of the carbon-carbon double bond is a key factor in the compound's relatively short atmospheric lifetime. acs.org
Despite the electron-deficient nature of its double bond, 1,1,1,4,4,4-hexafluorobut-2-ene undergoes addition reactions with electrophilic species, a characteristic reaction of alkenes. savemyexams.comlibretexts.org The reaction typically involves the breaking of the π-bond to form two new single bonds. savemyexams.com
For instance, the halogenation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation was reported as early as 1952, yielding 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.org More recent studies have investigated the halogenation of both (E) and (Z) isomers with reagents like bromine and iodine monochloride, leading to the corresponding 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org These dihaloalkanes can be subsequently dehydrohalogenated to produce various bistrifluoromethyl-containing haloolefins. beilstein-journals.org
Table 1: Examples of Electrophilic Addition Reactions
| Reactant | Reagent | Conditions | Product | Reference |
| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromine (Br₂) | UV Irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.org |
| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Iodine Monochloride (ICl) | Not specified | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.org |
The electron-poor character of the double bond in 1,1,1,4,4,4-hexafluorobut-2-ene makes it a prime target for nucleophiles. masterorganicchemistry.com A nucleophile, a species that donates an electron pair, can attack one of the carbons of the double bond. masterorganicchemistry.com In some cases, this initial attack is followed by the elimination of a fluoride (B91410) ion, a process known as nucleophilic substitution or fluorine displacement.
Research has shown that various organometallic reagents can act as potent nucleophiles in reactions with (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org For example, magnesium and lithium silyl (B83357) reagents have been shown to react via a defluorosilylation pathway. beilstein-journals.org Similarly, a boron reagent, (CAACMe)BH₂Li(thf)₃, reacts with the (Z)-isomer to achieve defluoroborylation, forming products containing a =CF₂ group. beilstein-journals.org
To understand the reactivity of related fluorinated compounds, it is insightful to examine the reactions of its precursor, hexafluoro-2-butyne (B1329351) (HFBY). HFBY is a highly electrophilic alkyne due to the two -CF₃ groups. nih.govwikipedia.org This electrophilicity allows it to react readily with a variety of nucleophiles. nih.gov
A notable reaction is the base-catalyzed hydrocarboxylation of HFBY with carboxylic acids. This process provides an efficient and stereoselective route to synthesize trifluorinated enol esters. nih.gov The reaction proceeds under mild, metal-free conditions. nih.gov DFT calculations and experimental results confirm that the mechanism involves a nucleophilic addition process, which accounts for the high stereoselectivity of the products. nih.gov The reaction is typically catalyzed by an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov
Table 2: Base-Catalyzed Hydrocarboxylation of Hexafluoro-2-butyne
| Carboxylic Acid (Nucleophile) | Base Catalyst | Solvent | Conditions | Outcome | Reference |
| 3-Nitrobenzoic acid | DBU | Acetone (B3395972) | Room Temperature, 10h | Stereoselective formation of trifluorinated enol ester | nih.gov |
| Various functionalized carboxylic acids | DBU | Acetone | Room Temperature | High yield and stereoselectivity for corresponding enol esters | nih.gov |
Nucleophilic Pathways and Fluorine Displacement Reactions
Organometallic and Metal-Mediated Transformations
The C-F bonds in 1,1,1,4,4,4-hexafluorobut-2-ene, while generally strong, can be activated and cleaved by certain metal complexes. These transformations are of significant interest for synthesizing novel organofluorine compounds.
Low-valent metal complexes are particularly effective in mediating the defluorination of fluoroalkenes. Investigations into the reaction of an aluminum(I) complex with (Z)-1,1,1,4,4,4-hexafluorobut-2-ene revealed a distinct reactivity pattern compared to other fluoroolefins. beilstein-journals.org Instead of forming a stable organoaluminum intermediate, the reaction led directly to the elimination of two fluorine atoms. beilstein-journals.orgacs.org This transformation resulted in the formation of 1,1,4,4-tetrafluorobuta-1,3-diene, demonstrating a powerful method for C-F bond activation and functionalization driven by a low-valent main group metal complex. beilstein-journals.orgacs.org
Boron Reagent-Induced Defluoroborylation Reactions
The reaction of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with the boron reagent (CAACMe)BH2Li(thf)3 results in a defluoroborylation process. beilstein-journals.org This reaction leads to the formation of products containing a =CF2 group. beilstein-journals.org
Silyl Reagent-Mediated Defluorosilylation
Magnesium and lithium silyl reagents have been shown to be effective nucleophiles in reactions with (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org These reactions result in the formation of the corresponding defluorosilylation product. beilstein-journals.org
Hydrosilylation Mechanisms with Platinum and Rhodium Catalysts
The hydrosilylation of 1,1,1,4,4,4-hexafluorobut-2-enes shows dependency on the catalyst used, with platinum and rhodium compounds yielding different product distributions. beilstein-journals.org Hydrosilylation, in a general sense, involves the addition of a Si-H bond across an unsaturated bond, a process frequently catalyzed by platinum complexes. wikipedia.org The most widely accepted mechanism for this reaction when catalyzed by platinum is the Chalk-Harrod mechanism. wikipedia.orgnih.gov
Chalk-Harrod Mechanism Steps: nih.gov
Oxidative addition: The hydrosilane adds to the platinum catalyst.
Coordination: The olefin (hexafluorobut-2-ene) coordinates to the platinum center.
Migratory insertion: The coordinated olefin inserts into the Pt-H bond.
Reductive elimination: The final product is eliminated from the platinum complex, regenerating the catalyst.
Commonly used platinum catalysts for hydrosilylation include Speier's catalyst (H2PtCl6) and Karstedt's catalyst. wikipedia.orgnih.gov While effective, these catalysts can sometimes exhibit low selectivity. nih.gov
Coordination Chemistry with Low-Valent Metal Complexes (e.g., Alkyne Complexes of Hexafluoro-2-butyne)
Hexafluoro-2-butyne (HFB), a related C4-fluorocarbon, readily reacts with low-valent metal complexes to form a variety of alkyne complexes. wikipedia.org For instance, zerovalent nickel and platinum complexes react with HFB. The reaction of [Ni(cod)(PEt3)2] with HFB leads to the formation of a hexakis(trifluoromethyl)nickelacyclohepta-cis,trans,cis-triene. rsc.org A similar reaction with the platinum analogue, [Pt{C2(CF3)2}(PEt3)2], proceeds more slowly to yield a monophosphine substituted hexakis(trifluoromethyl)platinacyclohepta-cis,trans,cis-triene. rsc.org
Cycloaddition Chemistry
Diels-Alder Reactions with Fluorinated Dienophiles (using hexafluoro-2-butyne)
Hexafluoro-2-butyne is a highly reactive dienophile in Diels-Alder reactions, often providing excellent yields at low temperatures. rsc.org The tandem [4+2] cycloaddition of hexafluoro-2-butyne with bis-furyl dienes demonstrates a rare case of full kinetic and thermodynamic control. rsc.orgrsc.org At room temperature, the reaction yields the kinetically controlled "pincer" adducts, while at 140 °C, the thermodynamically controlled "domino" adducts are exclusively formed. rsc.orgrsc.orgresearchgate.net
An electron-donating heteroatom at the 2-position of a furan (B31954) ring can direct the regiospecific opening of the 7-oxa bridge of the initial Diels-Alder adduct with hexafluoro-2-butyne. nih.gov This provides a direct route to 4-heterosubstituted 2,3-di(trifluoromethyl)phenol building blocks. nih.gov
Table 1: Diels-Alder Reaction of Hexafluoro-2-butyne with Bis-furyl Dienes rsc.org
| Diene | Reaction Temperature | Product Type |
| Difurfuryl ester | Room Temperature | Kinetically controlled "pincer" adduct |
| Difurfuryl ester | 140 °C | Thermodynamically controlled "domino" adduct |
Oxidative Transformations and Other Reactions
The reactivity of the double bond in 1,1,3,4,4,4-hexafluorobut-2-ene allows for a variety of oxidative transformations and cycloaddition reactions, leading to the formation of diverse heterocyclic structures. These reactions are significant for synthesizing novel fluorinated compounds with potential applications in materials science and pharmaceuticals.
The oxidation of this compound provides a direct route to the corresponding oxirane, a valuable fluorinated building block. Research has demonstrated that (E)-1,1,1,4,4,4-hexafluorobut-2-ene can be effectively converted into 2,3-bis(trifluoromethyl)oxirane. beilstein-journals.org This transformation is typically achieved using an oxidizing agent such as sodium hypochlorite. The reaction is often facilitated by a phase transfer catalyst, for instance, tetrabutylphosphonium (B1682233) bromide, to enhance the interaction between the aqueous oxidant and the organic substrate. beilstein-journals.org
This compound serves as a precursor for the synthesis of various sulfur-containing heterocycles. These reactions leverage the electrophilic nature of the double bond, which is enhanced by the electron-withdrawing trifluoromethyl groups.
One notable example is the formation of 1,3-dithiole derivatives. The reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with dithietane, elemental sulfur, and potassium fluoride (KF) results in the formation of the corresponding 4,5-bis(trifluoromethyl)-1,3-dithiole. beilstein-journals.org
Additionally, the synthesis of dioxathiolane derivatives has been reported. The reaction of the (E)-isomer of 1,1,1,4,4,4-hexafluorobut-2-ene with potassium persulfate leads to the formation of 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide. beilstein-journals.org
Table 1: Synthesis of Sulfur-Containing Heterocycles from 1,1,1,4,4,4-Hexafluorobut-2-ene
| Starting Material | Reagents | Product | Heterocycle Type |
| 1,1,1,4,4,4-Hexafluorobut-2-ene | Dithietane, Sulfur, KF | 4,5-bis(trifluoromethyl)-1,3-dithiole | 1,3-Dithiole |
| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Potassium Persulfate | 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | Dioxathiolane |
The reactivity of 1,1,1,4,4,4-hexafluorobut-2-ene extends to the formation of nitrogen-containing heterocycles, such as triazines. These compounds are of interest due to their wide range of biological and chemical properties. ijpsr.info
A patented method describes the synthesis of a triazine derivative starting from 1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org The reaction involves treating the hexafluorobutene with an oxalamide hydrazone to yield 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester. beilstein-journals.org This process demonstrates the utility of 1,1,1,4,4,4-hexafluorobut-2-ene as a four-carbon building block for constructing complex heterocyclic systems.
Table 2: Synthesis of Triazine Derivatives from 1,1,1,4,4,4-Hexafluorobut-2-ene
| Starting Material | Reagent | Product | Heterocycle Type |
| 1,1,1,4,4,4-Hexafluorobut-2-ene | Oxalamide hydrazone | 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester | 1,2,4-Triazine |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a prominent computational method used to investigate the chemical reactions of 1,1,3,4,4,4-Hexafluorobut-2-ene, particularly its thermal decomposition. scispace.comnih.gov DFT calculations, specifically using the M06-2X/6-311++(d,p) level of theory, have been employed to propose and analyze reaction pathways for the pyrolysis of the (Z)-isomer, also known as HFO-1336mzz(Z). scispace.comnih.gov
These studies have elucidated the mechanisms behind the formation of various products, including hydrogen fluoride (B91410) (HF). scispace.comnih.gov Research has shown that during thermal decomposition at temperatures ranging from 873 to 1073 K, the concentration of HF increases with temperature. scispace.comnih.gov DFT calculations have helped to identify a total of seven potential chemical reaction pathways involved in the pyrolysis of HFO-1336mzz(Z), providing a theoretical basis for understanding the formation of the observed products. scispace.comnih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of this compound. These calculations provide insights into the molecule's geometry, bond energies, and electronic properties, which in turn dictate its reactivity and physical characteristics. While specific detailed electronic structure analyses from quantum chemical calculations are not extensively available in the provided search results, the application of methods like DFT inherently involves solving the quantum mechanical equations to determine the electronic structure. scispace.comnih.govwikipedia.org
Development of Equations of State and Thermodynamic Models for Chemical Behavior
A fundamental equation of state, expressed in terms of Helmholtz energy, has been developed for trans-1,1,1,4,4,4-hexafluoro-2-butene [R1336mzz(E)]. purdue.edunist.gov This equation is based on experimental data for properties such as vapor pressure, density (both saturated liquid and vapor), and vapor-phase sound speed. acs.orgnist.gov The equation is valid for temperatures from 287 K to 410 K and pressures up to 5.7 MPa. nist.gov Such thermodynamic models are essential for engineering applications, particularly in its use as a refrigerant and working fluid in organic Rankine cycles. acs.orgpurdue.edu
The equation of state allows for the calculation of various thermodynamic properties and exhibits reasonable behavior in the critical and extrapolated regions. purdue.edunist.gov It serves as the best currently available model for the properties of R1336mzz(E), despite being based on limited experimental data. purdue.edu
Environmental Chemistry and Atmospheric Fate Research
Atmospheric Degradation Pathways: Reaction with Hydroxyl Radicals (OH)
The rate coefficient for the reaction of the Z-isomer of 1,1,3,4,4,4-Hexafluorobut-2-ene (HFO-1336mzz-Z) with OH radicals has been experimentally determined. A study by Baasandorj et al. established the rate expression k(T) = (5.73 ± 0.60) × 10⁻¹⁹ × T² × exp[(678 ± 10)/T] cm³ molecule⁻¹ s⁻¹. regulations.gov At a standard atmospheric temperature of 296 K, the measured rate coefficient was (4.91 ± 0.50) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. regulations.gov
For comparison, the rate constant for the reaction of OH radicals with ethane (B1197151) is significantly lower, highlighting the increased reactivity of HFO-1336mzz-Z. federalregister.gov While the initial reaction rate of HFO-1336mzz-Z with OH radicals is faster than that of ethane, the subsequent degradation products are short-lived and react more slowly to form ozone. federalregister.gov
Table 1: OH Radical Reaction Rate Coefficients
| Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence Expression |
|---|---|---|
| (Z)-1,1,3,4,4,4-Hexafluorobut-2-ene | 4.91 × 10⁻¹³ (at 296K) regulations.gov | (5.73 ± 0.60) × 10⁻¹⁹ × T² × exp[(678 ± 10)/T] regulations.gov |
Based on the reaction rate with OH radicals, the atmospheric lifetime of (Z)-1,1,3,4,4,4-Hexafluorobut-2-ene has been estimated to be approximately 20 to 22 days. regulations.govacs.org This relatively short lifetime is a direct consequence of its rapid reaction with OH radicals. fluorocarbons.orgfluorocarbons.org In contrast, many hydrofluorocarbons (HFCs) have atmospheric lifetimes spanning years or even decades. fluorocarbons.org The short atmospheric residence time of HFOs like this compound limits their potential to contribute to global warming. fluorocarbons.orgacs.org While the primary degradation pathway is reaction with OH radicals, ozonolysis also contributes, albeit to a much lesser extent, accounting for approximately 0.13% of its removal. nih.gov
The presence of the carbon-carbon double bond (C=C) in the molecular structure of this compound is the key feature determining its high reactivity with hydroxyl radicals. fluorocarbons.orgfluorocarbons.orgacs.org This double bond is considered "labile," meaning it is susceptible to chemical attack. acs.org The reaction of OH radicals with the C=C double bond is a very rapid process and is the dominant atmospheric removal mechanism for hydrofluoroolefins (HFOs). fluorocarbons.orgfluorocarbons.org This structural feature makes HFOs significantly more reactive than HFCs, which lack the double bond and consequently have much longer atmospheric lifetimes. fluorocarbons.org For instance, the reaction of an HFO with OH radicals can be up to 2000 times faster than that of a comparable HFC. fluorocarbons.org
Tropospheric Ozone Formation Potential Assessment
Tropospheric ozone is a secondary air pollutant formed through complex photochemical reactions involving volatile organic compounds (VOCs) and nitrogen oxides (NOx) in the presence of sunlight. europa.eunoaa.govmdpi.com The potential of a VOC to contribute to ozone formation is a critical aspect of its environmental assessment. mdpi.com
The Maximum Incremental Reactivity (MIR) scale is a widely used metric to quantify the potential of a VOC to form ground-level ozone. regulations.govca.gov It represents the change in ozone concentration resulting from the addition of a small amount of a specific VOC to a model atmosphere under conditions that are most favorable for ozone formation. regulations.govca.gov
For (Z)-1,1,3,4,4,4-Hexafluorobut-2-ene (HFO-1336mzz-Z), the MIR value has been determined to be 0.04 grams of ozone per gram of the compound (g O₃/g VOC). regulations.govfederalregister.gov In contrast, the MIR value for ethane is 0.28 g O₃/g VOC. federalregister.gov This indicates that on a mass basis, HFO-1336mzz-Z is significantly less reactive in forming ozone than ethane. regulations.govfederalregister.gov
The trans-isomer, (E)-1,1,1,4,4,4-hexafluoro-2-butene, exhibits an even lower MIR value of 0.011 g O₃/g VOC, which is only about 5% of the reactivity of ethane. regulations.gov
Table 2: Maximum Incremental Reactivity (MIR) Values
| Compound | MIR Value (g O₃/g VOC) | Reference |
|---|---|---|
| (Z)-1,1,3,4,4,4-Hexafluorobut-2-ene | 0.04 regulations.govfederalregister.gov | regulations.govfederalregister.gov |
| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | 0.011 regulations.gov | regulations.gov |
| Ethane | 0.28 federalregister.gov | federalregister.gov |
| Methane | Not specified |
Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), use the reactivity of a compound relative to ethane as a key criterion for determining whether it should be regulated as a volatile organic compound (VOC). regulations.govfederalregister.govfederalregister.gov Compounds that are found to be less reactive than ethane may be exempted from VOC regulations. regulations.govfederalregister.govfederalregister.gov This policy is intended to encourage the use of less reactive compounds, thereby mitigating the formation of tropospheric ozone. federalregister.gov
The EPA considers multiple metrics for this evaluation, including the rate constant for the reaction with OH radicals (kOH) and the MIR value, expressed on both a mass and a molar basis. federalregister.gov In the case of (Z)-1,1,3,4,4,4-Hexafluorobut-2-ene, although its kOH value is higher than that of ethane, its mass-based MIR is significantly lower. federalregister.gov Based on a comprehensive assessment of its low contribution to tropospheric ozone formation, the EPA has exempted HFO-1336mzz-Z from the regulatory definition of a VOC. federalregister.govregulations.gov This exemption is also supported by assessments of other potential environmental and health risks, which were found to be low. regulations.govfederalregister.gov
Chemical Compound Information
Table 3: List of Chemical Compounds
| Compound Name | IUPAC Name | Other Names/Synonyms | CAS Registry Number |
|---|---|---|---|
| This compound | 1,1,1,4,4,4-Hexafluorobut-2-ene (B1636169) nih.gov | HFC-1336 nih.gov | 407-60-3 nih.gov |
| (Z)-1,1,3,4,4,4-Hexafluorobut-2-ene | (Z)-1,1,1,4,4,4-hexafluorobut-2-ene nih.gov | HFO-1336mzz(Z), cis-1,1,1,4,4,4-hexafluoro-2-butene nih.gov | 692-49-9 nih.govchemicalbook.com |
| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | (E)-1,1,1,4,4,4-hexafluorobut-2-ene | trans-1,1,1,4,4,4-hexafluoro-2-butene | Not explicitly found |
| Ethane | Ethane | 74-84-0 | |
| Methane | Methane | 74-82-8 | |
| Propane | Propane | 74-98-6 | |
| Hydroxyl Radical | Hydroxyl radical | OH | 3352-57-6 |
| Ozone | Ozone | O₃ | 10028-15-6 |
| Nitrogen Oxides | Nitrogen oxides | NOx | Not applicable |
| Carbon Monoxide | Carbon monoxide | CO | 630-08-0 |
Stratospheric Ozone Depletion Potential Analysis
Research into the atmospheric characteristics of this compound, a hydrofluoroolefin (HFO), indicates that it does not contribute to the depletion of the stratospheric ozone layer. The Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to destroy ozone, with the reference compound, trichlorofluoromethane (B166822) (CFC-11), assigned a value of 1.0. wikipedia.org For this compound, this value is determined to be zero. heatpumpingtechnologies.orgw-refrigerant.combeijingyuji.compurdue.edu
The primary basis for this assessment lies in the molecular structure of the compound. Stratospheric ozone depletion is primarily driven by chemical reactions involving chlorine and bromine atoms, which are released from substances like chlorofluorocarbons (CFCs) and halons when they are broken down by intense ultraviolet (UV) radiation in the stratosphere. mrgscience.comepa.gov Since this compound contains no chlorine or bromine atoms, it lacks the fundamental components that lead to catalytic ozone destruction cycles. purdue.eduepa.gov
Furthermore, the compound's atmospheric fate prevents it from reaching the ozone layer. The atmospheric lifetime of the Z-isomer, HFO-1336mzz(Z), is estimated to be only 22 days. beijingyuji.compurdue.edu This short lifespan is a result of its efficient removal in the troposphere, the lowest layer of the atmosphere. The dominant atmospheric loss process for this compound is its reaction with hydroxyl (OH) radicals. epa.govregulations.gov Because it degrades relatively quickly and at low altitudes, it does not persist long enough to be transported into the stratosphere, where the protective ozone layer resides. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that because the compound reacts faster in the atmosphere than ethane, it will decay before it has a chance to reach the stratosphere and participate in ozone destruction. epa.gov
While the compound itself is considered to have a zero ODP, it is noteworthy that the manufacturing processes for some HFOs can involve the use of other chemicals. For instance, the production of HFO-1336mzz(Z) may use CFC-113a as a feedstock, a substance which is itself an ozone-depleting compound. nih.govunep.org This highlights a distinction between the direct impact of the compound and the environmental considerations of its production lifecycle.
The table below summarizes the key atmospheric properties of this compound related to its ozone depletion potential.
Table 1: Ozone Depletion Potential and Related Properties of this compound
| Property | Value | Source(s) |
| Ozone Depletion Potential (ODP) | 0 | heatpumpingtechnologies.orgw-refrigerant.compurdue.eduepa.govkth.se |
| Atmospheric Lifetime | 22 days (Z-isomer) | beijingyuji.compurdue.edu |
| Primary Atmospheric Loss Process | Reaction with OH radicals | epa.govregulations.gov |
| Key Structural Feature | Absence of Chlorine and Bromine | purdue.eduepa.gov |
Applications in Advanced Materials and Polymer Science Research
Role as a Monomer in Fluoropolymer Synthesis and Design
While primarily utilized as a synthon for creating other functional molecules, 1,1,3,4,4,4-hexafluorobut-2-ene serves as a foundational platform for developing fluorinated materials. It is considered a key starting material from which various fluorinated synthons and monomers can be derived. beilstein-journals.orgnih.gov For instance, its derivatives, such as fluorinated norbornenes, can be synthesized and subsequently used in ring-opening metathesis polymerization (ROMP) to create specialized fluoropolymers. mdpi.com The unique properties conferred by the bis(trifluoromethyl)ethylene core are of significant interest in designing polymers with tailored thermal stability, chemical resistance, and low surface energy.
Investigation of Polymerization Mechanisms Involving Fluorinated Olefins
The reactivity of this compound is central to investigating the mechanisms of reactions involving fluorinated olefins. Studies on its behavior in various transformations, such as hydrosilylation, provide insight into the reactivity of the C-F bond and the double bond in highly fluorinated environments. beilstein-journals.org Research has shown that depending on the catalyst used (e.g., platinum or rhodium compounds), reactions can lead to either addition at the double bond or elimination of a fluorine atom. beilstein-journals.org These investigations are crucial for understanding and controlling the polymerization of fluorinated olefins, where side reactions can significantly impact polymer structure and properties. The study of its reactions helps researchers develop more efficient and selective polymerization strategies for creating advanced fluoropolymers.
Stereoselective Olefin Metathesis for Precision Polymer Architectures
A significant and burgeoning area of research is the use of this compound in stereoselective olefin metathesis. beilstein-journals.orgnih.gov This powerful chemical reaction allows for the precise construction of complex molecules and polymer architectures. The focus has been particularly on Z-selective cross-metathesis, a challenging but highly valuable transformation for synthesizing specific stereoisomers of alkenes. ximo-inc.comnih.govnih.gov
The development of effective catalysts is key to achieving high stereoselectivity in olefin metathesis. For the Z-selective cross-metathesis involving (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, molybdenum-based catalysts have shown particular promise. beilstein-journals.orgnih.gov More broadly, catalyst systems based on molybdenum, tungsten, and ruthenium have been developed to facilitate Z-selective transformations with high efficiency. ximo-inc.comnih.gov Ruthenium catalysts featuring cyclometalated N-heterocyclic carbene (NHC) ligands, for instance, have demonstrated high activity and excellent selectivity for the Z-isomer in a variety of cross-metathesis reactions. nih.govrsc.org
Table 1: Overview of Catalytic Systems for Z-Selective Olefin Metathesis
| Catalyst Family | Metal Center | Key Features | General Application |
|---|---|---|---|
| Schrock MAP | Molybdenum (Mo), Tungsten (W) | Stereogenic-at-metal monoaryloxide-pyrrolide (MAP) ligands. ximo-inc.com | High Z-selectivity in homodimerization and cross-metathesis. ximo-inc.com |
Research has demonstrated that the Z-selective cross-metathesis reactions involving (Z)-1,1,1,4,4,4-hexafluorobut-2-ene are compatible with a diverse range of reaction partners. beilstein-journals.orgnih.gov This broad substrate scope is crucial for the synthesis of complex target molecules.
The reaction has been shown to be efficient with various types of olefins, including:
Alkyl Olefins : Simple hydrocarbon chains.
Aryl Olefins : Containing aromatic rings.
A key advantage of modern catalytic systems is their tolerance to various functional groups. Molybdenum-catalyzed cross-metathesis with (Z)-1,1,1,4,4,4-hexafluorobut-2-ene proceeds efficiently even when the reaction partner contains Lewis basic functionalities, which can often poison catalysts. beilstein-journals.orgnih.gov
Table 2: Functional Group Tolerance in Z-Selective Cross-Metathesis with (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene
| Functional Group Class | Specific Examples | Outcome | Reference |
|---|---|---|---|
| Esters | - | Tolerated | beilstein-journals.orgnih.gov |
| Carbamates | - | Tolerated | beilstein-journals.orgnih.gov |
| Amines | - | Tolerated | beilstein-journals.orgnih.gov |
Synthesis of Fluorinated Analogs for Chemical Biology and Medicinal Chemistry Studies
This compound serves as a valuable starting point for synthesizing a variety of fluorinated analogs that are of interest in medicinal chemistry and chemical biology. beilstein-journals.org The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity.
Through straightforward halogenation and dehydrohalogenation reactions, this compound can be converted into a series of useful synthons. beilstein-journals.orgnih.gov These intermediates can then be used in further transformations. The Z-selective cross-metathesis methodology itself is a powerful tool for accessing biologically relevant molecules, such as phospholipids (B1166683) and potent immunostimulants. nih.gov The ability to use (Z)-1,1,1,4,4,4-hexafluorobut-2-ene in these reactions opens a pathway to novel fluorinated analogs of biologically active compounds. beilstein-journals.orgnih.gov
Table 3: Examples of Fluorinated Synthons Derived from this compound
| Starting Material | Reaction | Product | Potential Application | Reference |
|---|---|---|---|---|
| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromination | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) | Intermediate for haloolefins | beilstein-journals.orgnih.gov |
| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Dehydrobromination | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Synthon for further chemistry | beilstein-journals.org |
Catalysis in Chemical Transformations
Base Catalysis in Stereoselective Organic Synthesis (e.g., Enol Ester Formation)
The stereoselective synthesis of trifluorinated enol esters can be achieved through the hydrocarboxylation of hexafluoro-2-yne (HFBY), a precursor to 1,1,3,4,4,4-hexafluorobut-2-ene, using metal-free base catalysis. nih.gov Research into this transformation has demonstrated that organic bases can effectively catalyze the addition of carboxylic acids to HFBY under mild conditions.
Initial studies using bases like triethylamine (B128534) (Et₃N) and tetramethylethylenediamine (TMEDA) showed no reaction. However, the use of stronger, non-nucleophilic amidine and guanidine (B92328) bases proved successful. When 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) was used as the catalyst, the desired product, (Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl-3-nitrobenzoate, was formed. Among the bases tested, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be the most effective. nih.gov
The choice of solvent also played a crucial role in optimizing the reaction yield, with acetone (B3395972) providing the best results. The reaction proceeds with high stereoselectivity, exclusively yielding the (Z)-isomer of the enol ester. nih.gov
| Entry | Catalyst | Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N | 10 | DCM | — |
| 2 | TMEDA | 10 | DCM | — |
| 3 | MTBD | 10 | DCM | 32 |
| 4 | DABCO | 10 | DCM | 17 |
| 5 | DBN | 10 | DCM | 7 |
| 6 | DBU | 10 | DCM | 54 |
| 7 | DBU | 10 | Acetone | 62 |
| 8 | DBU | 10 | 1,4-Dioxane | 54 |
This method provides a metal-free pathway to a variety of (Z)-enol esters with yields up to 94% for certain substrates, such as (Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl-2-naphthoate. nih.gov
Transition Metal Catalysis in Hydrofunctionalization Reactions (e.g., Hydrosilylation)
Transition metal complexes, particularly those of platinum and rhodium, are utilized to catalyze the hydrosilylation of 1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.org This hydrofunctionalization reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the olefin. The specific products formed can vary depending on the catalyst employed. beilstein-journals.org
Studies have shown that the reaction of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with silanes in the presence of platinum or rhodium catalysts can lead to both the expected addition products and products resulting from the elimination of a fluorine atom. beilstein-journals.org For instance, the hydrosilylation of hexafluoro-2-yne with triethylsilane has been shown to produce (E)-1,1,1,4,4,4-hexafluoro-2-triethylsilylbut-2-ene. beilstein-journals.org
While detailed mechanistic studies are ongoing, the catalytic cycle is believed to involve the coordination of the olefin to the metal center, followed by oxidative addition of the silane, migratory insertion of the olefin into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the product and regenerate the catalyst. The competition between simple addition and elimination pathways highlights the complexity of catalytic processes involving highly fluorinated substrates. beilstein-journals.org
Heterogeneous Catalysis in Fluorination and Dehydrohalogenation Processes
Heterogeneous catalysis is crucial in the industrial production of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169). The process often involves vapor-phase reactions where gaseous reactants pass over a solid catalyst bed. A key step is the fluorination of a chlorinated precursor. google.com
For example, 1,1,1,2,4,4,4-heptachlorobutane can be converted to 1,1,1,4,4,4-hexafluorobut-2-ene by reacting it with hydrogen fluoride (B91410) (HF) gas in the presence of a solid fluorination catalyst. google.com A commonly used catalyst for this transformation is fluorinated chromium(III) oxide (Cr₂O₃). The reaction is typically carried out in a reactor heated to temperatures around 240°C. This process can achieve high conversions and selectivity for the desired hexafluorobutene product. google.com
| Parameter | Condition |
|---|---|
| Reactant | CCl₃CHClCH₂CCl₃ |
| Co-reactant | Hydrogen Fluoride (HF) |
| Catalyst | Fluorinated Cr₂O₃ |
| Phase | Vapor |
| Temperature | ~240°C |
| Target Conversion | >90% |
| Target Selectivity for CF₃CH=CHCF₃ | >80% |
Similarly, dehydrohalogenation reactions, which are also essential in the synthesis of fluorinated olefins, can be facilitated by heterogeneous systems. The dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) using alcoholic potassium hydroxide (B78521) is an early example of such a transformation leading to 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org Another process involves contacting E- and Z-1,1,1,4,4,4-hexafluoro-2-chloro-2-butene with a base to produce hexafluoro-2-butyne (B1329351), which is then hydrogenated to Z-1,1,1,4,4,4-hexafluorobut-2-ene. wipo.int
Phase-Transfer Catalysis in Two-Phase Reaction Systems
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This method is particularly useful for the dehydrohalogenation of precursors to fluorinated olefins like this compound. beilstein-journals.org
A specific application of PTC is the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. In this reaction, the organic substrate is treated with an aqueous solution of potassium hydroxide (KOH). Due to the immiscibility of the reactants, the reaction is slow. However, the addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (Bu₄NBr), significantly accelerates the reaction. beilstein-journals.org
The Bu₄NBr transports the hydroxide ions (OH⁻) from the aqueous phase into the organic phase, where they can react with the substrate to eliminate hydrogen halide. This process results in the formation of a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. The use of PTC allows the reaction to proceed efficiently under mild conditions, demonstrating its utility in the synthesis of halogenated derivatives of 1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Selectivity
The pursuit of more environmentally friendly and efficient methods for producing 1,1,3,4,4,4-hexafluorobut-2-ene is a key area of research. Current industrial processes often involve multiple steps and can generate significant waste.
A novel three-step synthetic route to produce the Z-isomer of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) has been developed starting from hexachlorobutadiene. epa.govbit.edu.cn This process includes vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation. epa.govbit.edu.cnresearchgate.net Another approach starts with carbon tetrachloride and ethylene, proceeding through several intermediates to produce 1,1,1,4,4,4-hexafluoro-2-butene. google.com
Researchers are also exploring cis-selective semi-hydrogenation of perfluoro-2-butyne to produce cis-1,1,1,4,4,4-hexafluorobut-2-ene, a compound noted for its low global warming potential. researchgate.net Additionally, a method for synthesizing the trans-isomer using 1,1,1-trifluoro-2,2-dichloroethane and a chlorinated ethene has been developed, which is notable for its high trans-selectivity and use of inexpensive raw materials. wipo.int
The table below summarizes various synthetic routes for this compound.
| Starting Materials | Key Steps | Target Isomer | Reference |
| Hexachlorobutadiene | Vapor-phase catalytic fluorination, liquid-phase dechlorination, gas-phase hydrogenation | Z-isomer | epa.govbit.edu.cn |
| Carbon tetrachloride and ethylene | Multi-step process with several intermediates | Not specified | google.com |
| Perfluoro-2-butyne | Cis-selective semi-hydrogenation | cis-isomer | researchgate.net |
| 1,1,1-trifluoro-2,2-dichloroethane and chlorinated ethene | Telomerization, photochlorination, gas-phase fluorination | trans-isomer | wipo.int |
Exploration of Undiscovered Reactivity Modes and Catalytic Applications
Scientists are actively investigating new chemical reactions and catalytic uses for this compound. Its unique structure, with a carbon-carbon double bond and multiple fluorine atoms, allows for a wide range of chemical transformations.
Recent studies have examined the halogenation and subsequent dehydrohalogenation of 1,1,1,4,4,4-hexafluorobut-2-enes to create new fluorinated allenes. beilstein-journals.orgscienceopen.com These reactions lead to the formation of various 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgscienceopen.com The compound also participates in addition reactions across its double bond, such as reacting with diazotrifluoroethane to form a pyrazoline derivative. beilstein-journals.org
Furthermore, stereoselective olefin metathesis processes using molybdenum, tungsten, and ruthenium complexes as catalysts are a growing area of interest. beilstein-journals.orgnih.gov Molybdenum complexes, in particular, have shown promise in catalyzing cross-metathesis reactions of the Z-isomer of 1,1,1,4,4,4-hexafluorobut-2-ene with various olefins. beilstein-journals.orgnih.gov
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Transformations
Machine learning (ML) and artificial intelligence (AI) are becoming powerful tools in chemical research. These technologies can analyze large datasets of chemical reactions to predict the reactivity of compounds and help design new chemical transformations.
For instance, ML models are being developed to predict the fluorination strength of electrophilic fluorinating reagents, which can aid in the synthesis of compounds like this compound. nih.gov By using molecular descriptors, these models can successfully predict the reactivity of a wide range of N-F fluorinating reagents. nih.gov This approach is more efficient than traditional experimental and computational methods. nih.gov
ML is also being used to predict the general chemical reactivity and compatibility of organic materials, which is crucial for developing new applications. rsc.org These models can help identify stable combinations of materials for use in devices like batteries and solar cells. rsc.org Furthermore, AI and ML are being applied to predict the outcomes of chemical reactions, including reaction yields and the optimal conditions for synthesis. acs.orgresearchgate.netnih.gov
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding the step-by-step process of a chemical reaction is crucial for optimizing it. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing valuable insights into reaction mechanisms and kinetics.
Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy are used to track the real-time conversion of reactants to products. youtube.com This continuous stream of data provides a more complete picture of the reaction compared to traditional offline analysis, which involves taking a limited number of samples. youtube.com In-situ spectroscopy is particularly useful for studying complex reactions, such as those involving catalysts, by helping to identify reaction intermediates and understand the role of the catalyst. youtube.com
Fluorescence spectroscopy is another tool that shows potential for in-situ monitoring of dissolved organic matter in surface water systems, which could be adapted for monitoring certain chemical reactions. researchgate.net
Comprehensive Mechanistic Understanding of Complex Fluorination Pathways
Gaining a detailed understanding of the mechanisms of fluorination reactions is essential for controlling the outcome and improving the efficiency of synthesizing fluorinated compounds.
Research into the halogenation of 1,1,1,4,4,4-hexafluorobut-2-enes has provided insights into the formation of various halogenated butanes and butenes. beilstein-journals.orgresearchgate.net For example, the reaction of the (E)-isomer with bromine under UV irradiation leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.org Subsequent dehydrobromination yields a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.org
The study of ring-opening fluorination reactions of cyclic compounds is another area that provides valuable mechanistic information. researchgate.net These reactions offer a way to create complex fluorine-containing molecules from simpler starting materials. researchgate.net
Design and Synthesis of Next-Generation Fluorinated Materials with Tailored Chemical Functionality
The unique properties of this compound make it a valuable building block for creating new fluorinated materials with specific functions. These materials have potential applications in various fields, from electronics to pharmaceuticals.
(Z)-1,1,1,4,4,4-hexafluorobut-2-ene is used as a raw material for producing fluorinated polymers and coatings, which are valued for their durability and resistance to environmental factors. innospk.com Its stability also makes it a good candidate for use as a foam expansion agent, with the added benefit of having a low global warming potential. innospk.com
In the pharmaceutical and agrochemical industries, this compound serves as a building block for synthesizing new drugs and pesticides with enhanced effectiveness. innospk.com The development of novel synthetic methods, such as a copper-mediated difluoromethylation of aryl iodides, is expanding the range of accessible fluorinated motifs for these applications. dokumen.pub Furthermore, the creation of materials like fluorinated graphdiyne for use in moisture-enabled electric generators showcases the potential for designing advanced functional materials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
